molecular formula C21H24F2N4O2 B10991358 4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide

4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide

Cat. No.: B10991358
M. Wt: 402.4 g/mol
InChI Key: JBOCJSFMJANJNE-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that features prominently in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with suitable nucleophiles.

    Coupling Reactions: The final step involves coupling the fluorophenyl-substituted piperazine with the appropriate carboxamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinities and mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors or enzymes, which could lead to the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced stability and performance.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(2-{[2-(3-chlorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide
  • 4-(4-bromophenyl)-N-(2-{[2-(3-bromophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide
  • 4-(4-methylphenyl)-N-(2-{[2-(3-methylphenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide

Uniqueness

The uniqueness of 4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide lies in its fluorinated phenyl groups, which confer distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Biological Activity

The compound 4-(4-fluorophenyl)-N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with fluorophenyl groups and an amide linkage. Its molecular formula is C20H24F2N4OC_{20}H_{24}F_2N_4O, and it features both hydrophobic and hydrophilic regions, which may influence its interaction with biological targets.

Biological Activity Overview

  • Pharmacological Effects
    • The compound has been investigated for its potential as a monoamine oxidase (MAO) inhibitor , particularly targeting MAO-B, which is implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies indicate that similar piperazine derivatives exhibit significant inhibitory activity against MAO-B, suggesting that this compound may share similar properties .
  • Mechanism of Action
    • The proposed mechanism involves competitive inhibition of the MAO enzyme, which leads to increased levels of neurotransmitters such as serotonin and dopamine. This effect can potentially enhance mood and cognitive functions in patients with neurodegenerative disorders .
  • Cytotoxicity Studies
    • Preliminary cytotoxicity assessments indicate that piperazine derivatives can vary significantly in their toxicity profiles. For instance, while some compounds cause significant cell death in fibroblast cell lines at higher concentrations, others show minimal toxicity, suggesting a favorable safety profile for therapeutic applications .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
MAO-B InhibitionIC50 values ranging from 0.013 µM
Cytotoxicity (L929 cells)IC50 values of 27.05 µM (T3)
Selectivity IndexHigh selectivity for MAO-B

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructure FeaturesMAO-B Inhibition (IC50)
T3Para-substitution with -Cl0.039 µM
T6Meta-substitution with -Br0.013 µM
T12Para-substitution with -N(CH₃)₂0.014 µM

Case Studies

  • Neurodegenerative Disease Models
    • In animal models of Alzheimer's disease, compounds similar to the target compound have shown promise in improving cognitive deficits through their action on MAO-B inhibition. These studies highlight the potential of piperazine derivatives in therapeutic strategies for neurodegenerative conditions .
  • Comparative Studies
    • Comparative studies between various piperazine derivatives demonstrate that modifications in the fluorophenyl groups significantly affect the binding affinity and selectivity towards MAO-B, underscoring the importance of structural optimization in drug design .

Properties

Molecular Formula

C21H24F2N4O2

Molecular Weight

402.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)ethylamino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H24F2N4O2/c22-17-4-6-19(7-5-17)26-10-12-27(13-11-26)21(29)25-15-20(28)24-9-8-16-2-1-3-18(23)14-16/h1-7,14H,8-13,15H2,(H,24,28)(H,25,29)

InChI Key

JBOCJSFMJANJNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCCC3=CC(=CC=C3)F

Origin of Product

United States

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